N-{Bis[(propan-2-yl)oxy]phosphoryl}glycine
Description
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Properties
CAS No. |
110497-20-6 |
|---|---|
Molecular Formula |
C8H18NO5P |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
2-[di(propan-2-yloxy)phosphorylamino]acetic acid |
InChI |
InChI=1S/C8H18NO5P/c1-6(2)13-15(12,14-7(3)4)9-5-8(10)11/h6-7H,5H2,1-4H3,(H,9,12)(H,10,11) |
InChI Key |
HNVIGCZZTUIILV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(NCC(=O)O)OC(C)C |
Origin of Product |
United States |
Biological Activity
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycine is a complex compound that has garnered attention in biochemical research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on enzyme interactions, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bis[(propan-2-yl)oxy]phosphoryl group attached to the amino acid glycine. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms. The phosphoryl group is particularly significant as it can participate in various biochemical reactions, including phosphorylation and hydrolysis.
Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Phosphoryl group, amino acid structure |
| Reactivity | Nucleophilic substitution, hydrolysis |
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, potentially acting as a substrate or inhibitor. Its phosphoryl group may influence enzyme activity through competitive inhibition or allosteric modulation.
Case Studies
- Enzyme Binding Affinity : Interaction studies have shown that this compound exhibits significant binding affinity with enzymes involved in metabolic pathways. For instance, it has been suggested that it may modulate the activity of phosphatases and kinases, which are crucial for cellular signaling processes.
- Inhibition Studies : Preliminary findings indicate that this compound can inhibit certain enzymes through competitive mechanisms. This inhibition could lead to altered metabolic fluxes within cells, providing a basis for further exploration in therapeutic contexts.
Potential Applications
Due to its unique structure and biological activity, this compound holds promise for various applications:
- Biochemical Research : Its ability to modulate enzyme activity makes it a valuable tool for studying metabolic pathways.
- Therapeutic Development : The compound's potential as an inhibitor of specific enzymes may lead to the development of new therapeutic agents targeting diseases related to metabolic dysregulation.
Comparative Analysis with Similar Compounds
To better understand the significance of this compound, it is helpful to compare it with structurally similar compounds.
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Glycylglycine | Simple dipeptide structure | Basic building block for peptide synthesis |
| Phosphorylated amino acids | Contains a phosphoryl group attached to amino acids | Important for signaling and enzyme regulation |
| Bis[(propan-2-yl)oxy]phosphoric acid | Similar phosphoryl group without the glycine component | Used as a general reagent in organic chemistry |
This compound stands out due to its dual functionality as both a peptide and a phosphorylated compound, allowing it to participate in diverse biochemical interactions not seen in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
